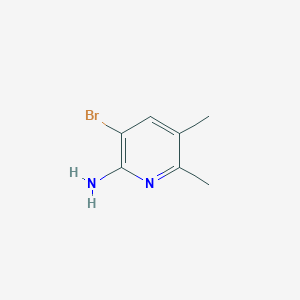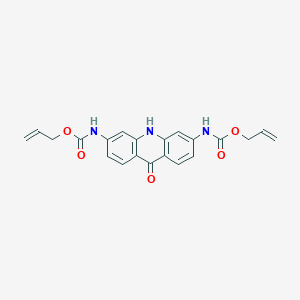
2,7-Bis(alloxycarbonylamino)-9(10H)acridine
描述
Synthesis Analysis
The synthesis of acridine derivatives, such as "2,7-Bis(alloxycarbonylamino)-9(10H)acridine," involves complex chemical reactions that often yield compounds with significant biological and chemical properties. Studies have focused on various synthetic pathways to create acridine and its derivatives, emphasizing their potential in diverse applications ranging from luminescence to chemical sensing. For example, Sazhnikov et al. (2013) reported the synthesis of 9-diarylamino-substituted acridines, highlighting the intricate balance between reaction conditions and the resulting molecular structure and properties (Sazhnikov et al., 2013).
Molecular Structure Analysis
The molecular structure of acridine derivatives is crucial in determining their chemical behavior and interaction with other molecules. The structural analysis often involves X-ray crystallography and spectroscopic methods to elucidate the orientation and electronic distribution within the molecule. Meszko et al. (2002) detailed the crystal structure of 9-(tert-butylamino)acridine, providing insights into the acridine moiety's folding and its implications on molecular properties (Meszko et al., 2002).
Chemical Reactions and Properties
Acridine derivatives undergo various chemical reactions, influencing their functional applications. The reactivity and chemical behavior of these compounds can be attributed to the acridine core's electronic structure and substituent effects. For instance, the chemiluminescent activity of new 9-substituted acridinium esters was explored by Smith et al. (2023), highlighting how different substituents affect the compounds' light-emitting properties (Smith et al., 2023).
科学研究应用
DNA Affinity and Antitumor Applications
The acridine scaffold, which includes 2,7-Bis(alloxycarbonylamino)-9(10H)acridine, is noted for its DNA affinity and intercalative properties, marking it as a crucial pharmacophore in the design of antitumor drugs that target DNA. The global substitution on the heterocycle is pivotal in ensuring specific biological activity and selectivity for tumor cells. In the field of oncology, these compounds are especially promising due to their tumor-targeting properties. Applications include photodynamic therapy and the development of hypoxia-selective drugs, which are particularly relevant due to their focus on tumor cells (Belmont & Dorange, 2008).
Therapeutic Developments and Fluorescent Materials
Acridine derivatives have seen extensive exploration as potential therapeutic agents for a variety of diseases, including cancer, Alzheimer's, bacterial, and protozoan infections. Their primary mode of action is attributed to DNA intercalation and subsequent effects on biological processes related to DNA and its associated enzymes. Recent patents and literature emphasize the development of acridine derivatives with enhanced therapeutic potency and selectivity. Furthermore, these derivatives are also being examined for their use as fluorescent materials, underscoring their versatility in scientific applications (Zhang et al., 2014).
Antiproliferative Properties
Acridine derivatives have been thoroughly investigated for their multitarget qualities, including the inhibition of topoisomerase enzymes that regulate DNA topological changes and interference with DNA's vital biological function. Specifically, novel 9-substituted acridine heterocyclic compounds have shown promise due to their structure and structure-activity relationship, displaying IC50 values against various human cancer cell lines. This indicates their potential use as antiproliferative agents, with a significant focus on their interaction with topoisomerase and DNA base pairs (Aparna et al., 2022).
安全和危害
属性
IUPAC Name |
prop-2-enyl N-[9-oxo-6-(prop-2-enoxycarbonylamino)-10H-acridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-3-9-28-20(26)22-13-5-7-15-17(11-13)24-18-12-14(6-8-16(18)19(15)25)23-21(27)29-10-4-2/h3-8,11-12H,1-2,9-10H2,(H,22,26)(H,23,27)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEVEHIOZFNEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(N2)C=C(C=C3)NC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407467 | |
| Record name | 2,7-Bis(alloxycarbonylamino)-9(10H)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis(alloxycarbonylamino)-9(10H)acridine | |
CAS RN |
887353-18-6 | |
| Record name | 2,7-Bis(alloxycarbonylamino)-9(10H)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



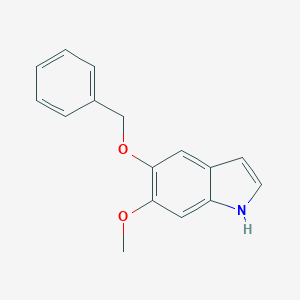
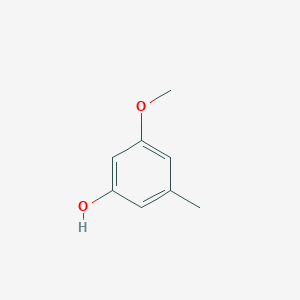
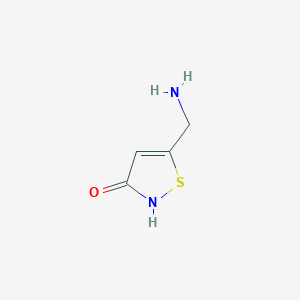
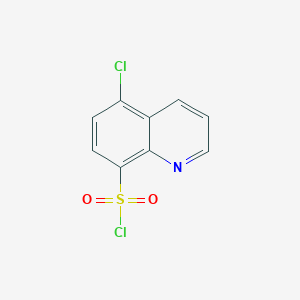
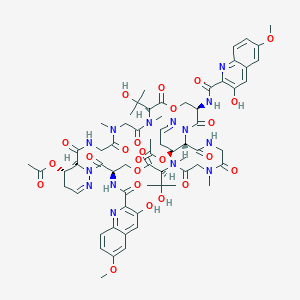
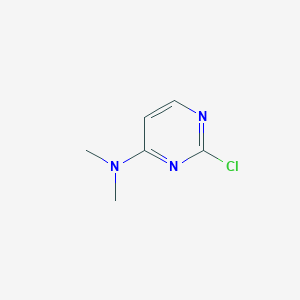
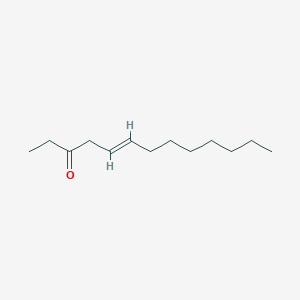
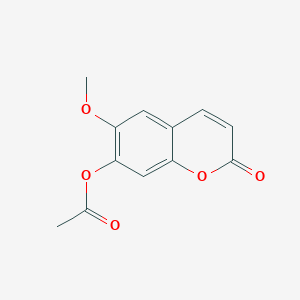
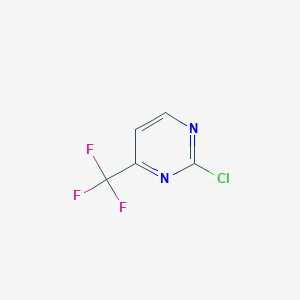
![(2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol](/img/structure/B15876.png)
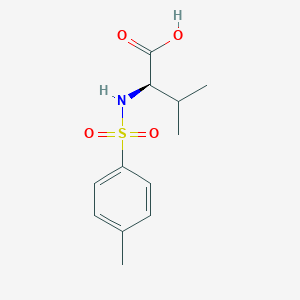
![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)
![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)
